molecular formula C11H14FNO4S B2368805 Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate CAS No. 2503208-38-4

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate

Cat. No. B2368805
M. Wt: 275.29
InChI Key: WULYPZWRNSWJFH-UHFFFAOYSA-N
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Description

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molecular weight of 275.3 . The compound is used for research purposes.


Molecular Structure Analysis

The InChI code for Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate is 1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” is used in the process of Nitrogen Functionalization with N (Fluorosulfonyl)carbamates . This process involves the formation of carbon-nitrogen bonds with ammonia or its equivalent, which has been a major research field in organic chemistry .

Methods of Application or Experimental Procedures

The process involves the use of N (Fluorosulfonyl)carbamates as a new class of aminating reagents . These reagents have shown higher reactivity than conventional sulfonimides and also enable facile deprotection .

Results or Outcomes

The use of N (Fluorosulfonyl)carbamates has led to the discovery and application of new ammonia equivalents which suit modern catalytic synthesis . This has opened up new possibilities in the field of organic chemistry .

2. Oxyamination of Alkenes with N (Fluorosulfonyl)carbamates

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” is used in the Oxyamination of Alkenes with N (Fluorosulfonyl)carbamates . This process offers an intuitive synthetic approach to the synthesis of 1,2-amino alcohols .

Methods of Application or Experimental Procedures

The process involves the intermolecular oxyamination of alkenes . This process is of monumental importance in the synthesis of 1,2-amino alcohols .

Results or Outcomes

The use of N (Fluorosulfonyl)carbamates in the oxyamination of alkenes has led to the development of new methods for the synthesis of 1,2-amino alcohols . This has expanded the possibilities in the field of organic chemistry .

3. Carbamate Synthesis by Amination (Carboxylation) or Rearrangement

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the synthesis of carbamates by amination (carboxylation) or rearrangement . This process is important in the production of carbamates, which are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .

Methods of Application or Experimental Procedures

The process involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .

Results or Outcomes

The use of this method has led to an efficient synthesis of carbamates . It also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

4. Hofmann Rearrangement

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the Hofmann rearrangement . This is a process that involves the organic rearrangement of a primary amide to a primary amine with one fewer carbon atom .

Methods of Application or Experimental Procedures

The process involves an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides . This provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium .

Results or Outcomes

The use of this method has led to the development of a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates . This offers an economical and efficient route to many compounds of interest .

5. Direct Conversion of Low-Concentration CO2 into Carbamates

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the direct conversion of low-concentration CO2 into carbamates . This process is important in the production of carbamates, which are used in a wide range of applications .

Methods of Application or Experimental Procedures

The process involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .

Results or Outcomes

The use of this method has led to the development of an efficient synthesis of carbamates . It also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

6. Hofmann Rearrangement

Summary of the Application

“Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate” can be used in the Hofmann rearrangement . This is a process that involves the organic rearrangement of a primary amide to a primary amine with one fewer carbon atom .

Methods of Application or Experimental Procedures

The process involves an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides . This provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium .

Results or Outcomes

The use of this method has led to the development of a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates . This offers an economical and efficient route to many compounds of interest .

properties

IUPAC Name

benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULYPZWRNSWJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(1-fluorosulfonylpropan-2-yl)carbamate

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